
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H17NO3S and a molecular weight of 243.32 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-(dimethylamino)ethanol . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfinates and sulfides.
Scientific Research Applications
Polymer Chemistry
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate serves as a monomer in the synthesis of various polymers. Its quaternized forms have been utilized to prepare highly efficient antibacterial magnetic particles. The high density of quaternary ammonium groups enhances antibacterial activity, making it suitable for applications in biomedical fields.
- Polymerization Techniques : The compound can undergo free-radical polymerization, yielding polymers with significant antimicrobial properties. For instance, poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) copolymers have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
The compound's ability to form cationic polymers has led to its exploration as an antimicrobial agent. Research indicates that quaternized PDMAEMA derivatives exhibit bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves electrostatic interactions between the positively charged polymer and negatively charged bacterial membranes, leading to cell disruption.
- Case Study : A study demonstrated that PDMAEMA-based nanogels could effectively kill pathogenic bacteria through time-kill assays, highlighting their potential in combating antibiotic-resistant infections .
Drug Delivery Systems
The amphiphilic nature of this compound allows it to interact with various biomolecules, making it a candidate for drug delivery systems. Its ability to form complexes with nucleic acids positions it as a promising agent for gene delivery applications.
- Ocular Drug Delivery : A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride was synthesized for ocular drug delivery, demonstrating the versatility of this compound in therapeutic applications .
Summary of Applications
Application Area | Description |
---|---|
Polymer Chemistry | Used as a monomer for synthesizing antimicrobial polymers and magnetic particles. |
Antimicrobial Activity | Exhibits bactericidal properties against multiple pathogens through electrostatic interactions. |
Drug Delivery Systems | Functions in gene delivery and as a vehicle for ocular drug delivery systems. |
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions . The dimethylamino group can donate electrons, making the compound a good nucleophile . The sulfonate group can accept electrons, making it a good electrophile . These properties enable the compound to participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
2-(Dimethylamino)ethyl 4-chlorobenzenesulfonate: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate is unique due to the presence of both the dimethylamino group and the 4-methylbenzenesulfonate group . This combination of functional groups provides the compound with distinct reactivity and makes it useful in a variety of chemical reactions and applications .
Biological Activity
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate, with the CAS number 123091-15-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and case analyses, providing insights into its mechanisms of action and therapeutic potential.
The compound features a dimethylamino group and a sulfonate moiety, which contribute to its solubility and interaction with biological systems. Its structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₁O₃S
- Molecular Weight : 239.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Neuroprotective Effects : Preliminary data suggest that this compound may offer protective effects in neuronal cells, potentially mitigating neurodegenerative processes.
- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties, indicating potential applications in treating infections.
- Ligand Modulation : The compound has been observed to modulate enzyme and receptor activities, suggesting its role as a ligand in biochemical assays.
Summary of Biological Activities
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced cell viability compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of the compound were tested against various bacterial strains. The results demonstrated varying degrees of antimicrobial activity, particularly against Gram-positive bacteria, highlighting the need for further exploration into its mechanism and efficacy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Lipophilicity | Metabolic Stability | Biological Activity |
---|---|---|---|
This compound | High | Enhanced | Neuroprotective |
(S)-1-(Dimethylamino)ethyl 4-methylbenzenesulfonate | Moderate | Moderate | Limited |
(R)-N-Methyl-1-(Dimethylamino)ethyl 4-methylbenzenesulfonate | High | Enhanced | Antimicrobial |
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-8-12(2)3/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUGMWRLGPQBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449742 | |
Record name | 2-(dimethylamino)ethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123091-15-6 | |
Record name | 2-(dimethylamino)ethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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